2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride
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Overview
Description
2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride typically involves the bromination of 2,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The resulting product is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2,4-dimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethoxyphenethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Lacks the bromine atom but shares the same phenethylamine backbone.
4-Bromo-2,5-dimethoxyphenethylamine: Similar structure but with different positions of the methoxy groups.
2,5-Dimethoxy-4-bromophenethylamine: Another closely related compound with different substitution patterns.
Uniqueness
2-(3-Bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions and effects are desired.
Properties
IUPAC Name |
2-(3-bromo-2,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-13-8-4-3-7(5-6-12)10(14-2)9(8)11;/h3-4H,5-6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASIJBNUIKQHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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